4-ethoxy-3-fluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide
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Overview
Description
4-ethoxy-3-fluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide is a synthetic organic compound with diverse applications in pharmaceutical and chemical research. Its unique structure includes an ethoxy group, a fluoro group, an imidazopyrazole moiety, and a benzenesulfonamide framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 4-ethoxy-3-fluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide, one typically follows a multi-step procedure:
Step 1: Starting with 4-ethoxy-3-fluorobenzenesulfonyl chloride, react it with 2-aminoethylamine to form the intermediate 4-ethoxy-3-fluoro-N-(2-aminoethyl)benzenesulfonamide.
Step 2: Subject the intermediate to cyclization with furan-2-carbaldehyde and 1,2-diaminoethane to create the imidazo[1,2-b]pyrazole ring, resulting in the final product.
Industrial Production Methods
In an industrial setting, the synthesis involves optimized reaction conditions like controlled temperatures, catalysts to enhance yield and purity, and specialized equipment to handle the complex chemical steps efficiently.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo several types of reactions, including:
Oxidation: Typically forms sulfoxide or sulfone derivatives.
Reduction: Can lead to amine derivatives from the sulfonamide group.
Substitution: Various nucleophilic or electrophilic agents can replace the ethoxy or fluoro groups.
Common Reagents and Conditions
Oxidation: Often uses reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Involves hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Utilizes conditions like SN2 reactions with alkali metals for nucleophilic substitution.
Major Products
Oxidation typically results in sulfone derivatives.
Reduction commonly yields primary or secondary amines.
Substitution reactions often form new sulfonamide derivatives.
Scientific Research Applications
4-ethoxy-3-fluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide finds extensive use in various fields:
Chemistry
Acts as a reagent for synthetic organic reactions.
Serves as a building block for more complex molecules.
Biology and Medicine
Investigated for potential therapeutic effects in cancer research due to its molecular interactions.
Serves as a probe in biochemical studies to elucidate the mechanisms of enzyme function.
Industry
Used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Plays a role in the development of novel materials with unique properties.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects by interacting with specific molecular targets:
Binding to Enzymes: Inhibits certain enzymes involved in disease pathways, disrupting the biological process.
Pathways: Modulates cellular pathways like apoptosis or cell cycle regulation, impacting cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide (without the fluoro group).
3-fluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide (without the ethoxy group).
Highlighting Uniqueness
The presence of both the ethoxy and fluoro groups in 4-ethoxy-3-fluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide makes it more reactive and potentially more effective in disrupting biological pathways compared to similar compounds. This dual substitution also provides a unique profile in terms of its chemical reactivity and interaction with biological systems.
Biological Activity
4-ethoxy-3-fluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is C19H19FN4O4S, with a molecular weight of 418.4 g/mol. The structure includes a benzenesulfonamide moiety, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C19H19FN4O4S |
Molecular Weight | 418.4 g/mol |
CAS Number | 1795490-37-7 |
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of imidazo[1,2-b]pyrazole have shown promising results against various cancer cell lines by inhibiting key signaling pathways involved in tumor progression. The specific compound under review has been evaluated for its potential as an EGFR (Epidermal Growth Factor Receptor) inhibitor, which is crucial in many cancers.
In a study examining pyrazole derivatives, it was found that modifications at the C-2 and N-3 positions significantly influenced their inhibitory activity against kinases associated with cancer proliferation . The compound's structural features may enhance its binding affinity to target receptors.
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Compounds containing furan and imidazole rings have been documented to exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. In vitro studies suggest that similar compounds can inhibit TNF-α secretion in human cell lines .
Case Studies
- Antitumor Efficacy : A study conducted on a series of imidazo[1,2-b]pyrazole derivatives demonstrated that certain modifications led to enhanced activity against breast cancer cell lines. The derivatives were tested for their ability to inhibit cell growth and induce apoptosis, showing that the presence of the furan moiety contributed positively to their biological activity .
- Inflammation Modulation : In another study focusing on pyrazole-based compounds, researchers assessed the anti-inflammatory effects through various assays measuring cytokine levels in response to lipopolysaccharide (LPS) stimulation. Compounds similar to the one under review showed reduced levels of pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases .
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O4S/c1-2-27-17-6-5-14(12-15(17)20)29(25,26)21-7-8-23-9-10-24-19(23)13-16(22-24)18-4-3-11-28-18/h3-6,9-13,21H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNMHQZZJQPNCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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